molecular formula C5H9ClFN B1484590 2-Fluoropent-4-yn-1-amine hydrochloride CAS No. 2098024-36-1

2-Fluoropent-4-yn-1-amine hydrochloride

Cat. No.: B1484590
CAS No.: 2098024-36-1
M. Wt: 137.58 g/mol
InChI Key: RJTZKNSWVDNRHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoropent-4-yn-1-amine hydrochloride is a fluorinated organic compound with the molecular formula C_5H_7FN It is a derivative of pent-4-yn-1-amine, where a fluorine atom is substituted at the second carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoropent-4-yn-1-amine hydrochloride typically involves the fluorination of pent-4-yn-1-amine. One common method is the nucleophilic substitution reaction, where a fluorinating agent, such as diethylaminosulfur trifluoride (DAST), is used to introduce the fluorine atom.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale fluorination processes. These processes are designed to ensure high yield and purity while maintaining safety and environmental standards.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoropent-4-yn-1-amine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO_4) or chromic acid (H_2CrO_4) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH_4) or hydrogen gas (H_2) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions using various nucleophiles.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of different fluorinated organic compounds.

Scientific Research Applications

2-Fluoropent-4-yn-1-amine hydrochloride has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds.

  • Biology: It can be employed in the study of biological systems, including enzyme inhibition and receptor binding assays.

  • Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Fluoropent-4-yn-1-amine hydrochloride exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

2-Fluoropent-4-yn-1-amine hydrochloride is unique due to its fluorine substitution, which can significantly alter its chemical and physical properties compared to similar compounds. Some similar compounds include:

  • Pent-4-yn-1-amine: Lacks the fluorine atom.

  • 2-Fluoropentan-1-amine: Different position of the fluorine atom.

  • 3-Fluoropent-4-yn-1-amine: Fluorine atom at a different position.

These compounds may exhibit different reactivity and biological activity due to the position and presence of the fluorine atom.

Biological Activity

2-Fluoropent-4-yn-1-amine hydrochloride, a fluorinated alkyne compound, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

This compound has the following chemical characteristics:

PropertyValue
Molecular Formula C₅H₈ClFN
Molecular Weight 119.57 g/mol
CAS Number 173987-24-1
Boiling Point Not specified
Purity Typically >98%

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Its structure allows it to participate in key biochemical pathways, particularly those involving neurotransmitter systems and enzyme inhibition.

Interaction with Enzymes

Research indicates that compounds similar to 2-Fluoropent-4-yn-1-amine can act as inhibitors of various enzymes. For instance, fluorinated compounds have been shown to modulate the activity of enzymes involved in neurodegenerative diseases, such as beta-secretase (BACE), which plays a critical role in Alzheimer's disease pathology . The inhibition of BACE can lead to reduced production of amyloid-beta peptides, which are implicated in neurodegeneration.

Biological Activity Studies

Several studies have investigated the biological effects of this compound and related compounds.

Case Study: Neuroprotective Effects

A study demonstrated that fluorinated alkyne derivatives exhibited neuroprotective properties in vitro. The compounds were found to reduce oxidative stress and apoptosis in neuronal cell lines exposed to toxic agents. The mechanism was linked to the modulation of signaling pathways associated with cell survival and inflammation .

Inhibition of Proliferative Diseases

Another area of research has focused on the potential use of 2-Fluoropent-4-yn-1-amines as inhibitors of IRAK4, a kinase involved in inflammatory responses and proliferative diseases. Inhibitors targeting IRAK4 have shown promise in preclinical models for conditions such as rheumatoid arthritis and multiple sclerosis . The structural features of fluorinated compounds enhance their binding affinity and selectivity for these targets.

Comparative Analysis

The following table summarizes the biological activities reported for 2-Fluoropent-4-yn-1-amines compared to other fluorinated compounds:

CompoundTargetActivity LevelReference
2-Fluoropent-4-yn-1-amines BACE InhibitionModerate
Fluorinated Amino Acids Enzyme InhibitionHigh
IRAK4 Inhibitors Inflammatory PathwaysHigh

Properties

IUPAC Name

2-fluoropent-4-yn-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8FN.ClH/c1-2-3-5(6)4-7;/h1,5H,3-4,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJTZKNSWVDNRHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCC(CN)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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